molecular formula C10H11N3O B2459480 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol CAS No. 20022-44-0

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol

Cat. No.: B2459480
CAS No.: 20022-44-0
M. Wt: 189.218
InChI Key: OUDWJLTZCWFWJV-UHFFFAOYSA-N
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Description

“1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol” is a compound with the molecular formula C10H9N3O . The molecule of this compound is characterized by nearly perpendicular triazole and phenyl rings, with a dihedral angle of 88.72° .


Molecular Structure Analysis

In the molecular structure of this compound, the triazole and phenyl rings are nearly perpendicular to each other . The crystal structure is linked by intermolecular C-H⋯O and C-H⋯N hydrogen bonds . There are C-H⋯π contacts between the 1,2,4-triazole rings, and between the phenyl and 1,2,4-triazole rings . There is also a weak π-π contact between the 1,2,4-triazole and phenyl rings .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Bis-1,2,4-Triazole Derivatives : A series of 1,2/1,3-bis derivatives were prepared, involving 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles, characterized by various spectroscopic methods (Bekircan & Bektaş, 2006).
  • Fungicidal Activity : Novel derivatives synthesized from 1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone showed moderate to excellent fungicidal activity, particularly against Cercospora arachidicola Hori (Mao, Song, & Shi, 2013).

Structural and Chemical Analysis

  • Crystal Structure Analysis : Research on crystal structures of related compounds provides insights into their molecular interactions and stability (Gonzaga et al., 2016).
  • Characterization of Novel Antimicrobial Agents : New derivatives of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone were synthesized and showed potential as antimicrobial agents, characterized by IR, NMR, and HRMS spectral analysis (Bochao et al., 2017).

Applications in Organic Chemistry and Catalysis

  • Half-Sandwich Ruthenium(II) Complexes : Research indicates the use of these compounds in designing half-sandwich complexes for catalytic oxidation and transfer hydrogenation (Saleem et al., 2013).
  • Oxime Synthesis : The reaction of related compounds in oxime synthesis was studied, providing a pathway to novel heterocyclic structures (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).

Thermal Stability and Acoustic Fingerprinting

  • Thermal Stability Evaluation : The impact of bond lengths on the thermal stability of nitro-rich 1,2,4-triazoles was investigated using pulsed photoacoustic techniques, important for applications in explosives and propellants (Rao, Chaudhary, Kommu, & Sahoo, 2016).

Properties

IUPAC Name

1-phenyl-2-(1,2,4-triazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8,10,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDWJLTZCWFWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30 parts by weight of 1-phenacyl-1,2,4-triazole is dissolved in 300 parts by weight of methanol; at 5° to 10° C., 5 parts by weight of sodium borohydride is added in portions. After the mixture has been brought to room temperature, about 20 parts by weight of ammonium chloride is added, and the mixture is acidified with dilute hydrochloric acid, heated to boiling, made alkaline with ammonia, and evaporated. The solid residue is slurried with water. Filtration gives 27.5 parts by weight of 1-[2-phenyl-2-hydroxyethyl]-1,2,4-triazole.
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